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molecular formula C2H2MgO6 B1143533 Magnesium bicarbonate CAS No. 12143-96-3

Magnesium bicarbonate

Cat. No. B1143533
M. Wt: 146.34
InChI Key:
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Patent
US09169144B2

Procedure details

Mixing lime with the water will result in the lime preferentially reacting with carbon dioxide and bicarbonates to cause calcium carbonate to precipitate as calcium carbonate particles. This ordinarily occurs at a pH of approximately 10 to approximately 10.3. Once the carbon dioxide demand has been met, the lime is free to react with calcium bicarbonate, for example, which further results in the precipitation of calcium carbonate particles. Calcium bicarbonate is typically the most common calcium compound found in untreated water but other calcium-based hardness compounds have similar reactions. Magnesium compounds have a slightly different reaction. Generally, magnesium bicarbonate reacts with lime and produces calcium carbonate and magnesium carbonate. Then the magnesium carbonate reacts with lime and creates more calcium carbonate and magnesium hydroxide. Both of these compounds precipitate out of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-:2].[Ca+2:5].[C:6](=[O:9])([OH:8])[O-:7].[Ca].[Mg:11].C(=O)(O)[O-].[Mg+2].C(=O)(O)[O-]>O>[C:1](=[O:2])([O-:4])[O-:3].[Ca+2:5].[C:6](=[O:7])([O-:9])[O-:8].[Mg+2:11] |f:0.1.2,5.6.7,9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Ca+2].C([O-])(O)=O
Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a slightly different reaction

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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